molecular formula C26H25N3O2 B11136471 N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11136471
M. Wt: 411.5 g/mol
InChI Key: VATVQUNKXMNPDX-UHFFFAOYSA-N
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Description

N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with a unique structure that includes a naphthyl group, a pyridazinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthyl and pyridazinyl intermediates, followed by their coupling with the acetamide group under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at specific positions on the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C26H25N3O2/c1-19(14-15-20-8-3-2-4-9-20)27-25(30)18-29-26(31)17-16-24(28-29)23-13-7-11-21-10-5-6-12-22(21)23/h2-13,16-17,19H,14-15,18H2,1H3,(H,27,30)

InChI Key

VATVQUNKXMNPDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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